2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
Overview
Description
This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The compound reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 276.22 g/mol . It has a XLogP3 value of 0.4 .Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione were synthesized and showed the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities, suggesting potential in therapeutic applications (Sun et al., 2022). Similarly, derivatives of this compound have been synthesized as cereblon modulators, showing potent antiproliferative activity against certain cell lines, suggesting their utility in antitumor drug development (Liu et al., 2022).
Herbicidal Applications
Phthalimide derivatives, including variations of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, have been evaluated for their herbicidal activities. Some compounds demonstrated good herbicidal activities and efficacy comparable to commercial herbicides (Gao et al., 2019). Another study synthesized derivatives with notable herbicidal activity, showing promise for agricultural applications (Huang et al., 2005).
Anti-Inflammatory and Antipsoriatic Potential
Thalidomide derivatives, including those based on this compound, have been explored for anti-inflammatory and antipsoriatic potential. Certain derivatives showed improved inhibitory activities on TNF-α and IL-6 expression in cells, indicating potential as anti-psoriasis agents (Tang et al., 2018).
Diagnostic and Imaging Applications
A study focused on the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-[(18)F]fluoroisoindole-1,3-dione for in vivo studies of angiogenesis. This compound was used in positron emission tomography (PET) imaging, indicating its potential in diagnostic imaging (Kim et al., 2006).
Ion Detection and Bioimaging
A novel application of thalidomide derivatives, including 2-(2,6-dioxopiperidin-3- yl)isoindoline-1,3-dione, has been reported in ion detection and bioimaging. A fluorescent fluoride probe based on this compound was developed for detecting fluoride ions in water and living cells (Liu et al., 2020).
Tyrosinase Inhibition and Antioxidant Properties
Compounds derived from 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione were synthesized and evaluated for their antioxidant and antityrosinase properties. One compound, in particular, showed higher tyrosinase inhibitory activity than the positive control, indicating potential in cosmetic and pharmaceutical industries (Then et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, also known as lenalidomide , is cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as cereblon E3 ligase modulators .
Mode of Action
Lenalidomide works through various mechanisms that promote malignant cell death and enhance host immunity . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, a repressor of the interleukin 2 gene (IL2). As lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .
Biochemical Pathways
Lenalidomide affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated. The proteasome then recognizes and degrades the target protein .
Result of Action
The molecular and cellular effects of lenalidomide’s action include enhanced immune response mediated by T cells and NK cells, inhibition of the production of monocyte proinflammatory cytokines, and induction of apoptosis of cancer cells . It is also capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Action Environment
The action of lenalidomide can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy. It is known that lenalidomide should be stored at a temperature of 2-8°C , indicating that it may be sensitive to higher temperatures.
Future Directions
Proteolysis-targeting technology is a new emerging technique to target mutated, denatured, and misfolded proteins that accumulate in various parts of the body . The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . It can degrade the target protein through the protein degradation pathway in vivo, which has become a hot issue in the field of medicinal chemistry .
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
835616-61-0 | |
Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.